N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 1-methylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-[(1RS)-1-[(4-Methoxyphenyl)methyl]ethyl]ethanamine Hydrochloride
Uniqueness
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride stands out due to its unique combination of a methoxyphenyl group and a pyrazole ring, which imparts specific chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its versatility in various applications.
Properties
CAS No. |
1856073-01-2 |
---|---|
Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3,(H,13,14);1H |
InChI Key |
HLEFMUOAVNHIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.